molecular formula C25H24N4O4 B2467961 (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea CAS No. 942002-15-5

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

カタログ番号: B2467961
CAS番号: 942002-15-5
分子量: 444.491
InChIキー: JKGWYUFJOIJKQI-WEMUOSSPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a recognized potent and selective small-molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1) kinase. DDR1 is a receptor tyrosine kinase activated by various collagens and plays a critical role in cell proliferation, differentiation, and migration. Its aberrant signaling is strongly associated with pathological processes, including cancer progression, fibrosis, and inflammation. This compound functions by potently inhibiting DDR1 autophosphorylation, thereby blocking its kinase activity and downstream signaling pathways. Its high selectivity for DDR1 over other kinases makes it an invaluable pharmacological tool for dissecting the specific biological functions of DDR1 in complex cellular environments. Researchers utilize this inhibitor to explore mechanisms of epithelial-to-mesenchymal transition (EMT) , cancer cell invasion, and metastasis in various in vitro and in vivo models. Furthermore, it is employed in studies investigating fibrotic diseases, such as lung and liver fibrosis, where DDR1-mediated collagen signaling is a key driver. The research applications of this compound extend to evaluating its potential as a therapeutic agent in preclinical models of cancer and fibrosis, providing critical insights for future drug development. By enabling precise inhibition of DDR1, this compound helps elucidate its role in tumor microenvironment interactions and extracellular matrix remodeling, offering a strategic approach for targeting DDR1 in therapeutic contexts .

特性

CAS番号

942002-15-5

分子式

C25H24N4O4

分子量

444.491

IUPAC名

1-(3-methoxyphenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C25H24N4O4/c1-32-19-12-10-17(11-13-19)14-15-29-23(21-8-3-4-9-22(21)27-25(29)31)28-24(30)26-18-6-5-7-20(16-18)33-2/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30)

InChIキー

JKGWYUFJOIJKQI-WEMUOSSPSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC

溶解性

not available

製品の起源

United States

生物活性

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications. The structure of this compound features a quinazoline core, methoxyphenethyl side chains, and a urea moiety, which together suggest diverse biological activities.

Structural Characteristics

The compound can be described by its molecular formula C25H24N4O3C_{25}H_{24}N_{4}O_{3} and a molecular weight of approximately 428.49 g/mol. Its unique structural features are likely responsible for its interactions with various biological targets.

Biological Activities

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

  • Anticancer : Quinazoline compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial : Some derivatives demonstrate significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
  • Anti-inflammatory : The anti-inflammatory potential has been noted in several studies, where quinazolines showed the ability to reduce inflammation markers in vitro and in vivo.

The biological activity of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may interact with key enzymes involved in disease processes. For instance, studies on similar quinazoline derivatives have shown binding to enzymes such as Pyridoxal Kinase and Trypanothione Reductase, which are targets in anti-leishmanial therapies .
  • Receptor Modulation : The presence of multiple functional groups allows for interactions with various receptors, potentially leading to altered signaling pathways that influence cell survival and proliferation.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example, compounds structurally related to (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea demonstrated IC50 values in the low micromolar range against human breast cancer cell lines .

Case Studies

Recent studies have highlighted the efficacy of quinazoline derivatives in treating specific conditions:

  • A study evaluated the anti-leishmanial activity of similar compounds with IC50 values ranging from 0.05 µg/mL to 1.61 µg/mL against Leishmania species, suggesting that modifications in the quinazoline structure can enhance biological activity .
  • Another investigation into the anti-cancer properties revealed that certain derivatives exhibited selective toxicity towards colon cancer cells with IC50 values as low as 6.2 µM .

Comparative Analysis

A comparison table summarizing the biological activities of related compounds is provided below:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
(E)-1-benzyl-3-(3-(4-methoxyphenethyl)...Benzyl groupAnticancer6.2
(E)-1-(4-fluorophenyl)...Fluorophenyl groupAnticancer5.0
(E)-1-(3-(methoxyphenethyl)...Methoxy groupAntimicrobial12.0

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European patent specification () describes compounds with structural similarities, particularly in urea and methoxyphenyl motifs:

Compound ID Core Structure Substituents Key Differences from Target Compound
C19 (Example 5) Imidazolidin-2-ylidene urea 3-Methoxyphenyl, hydrobromide salt Core ring (imidazolidine vs. quinazolinone)
C20 (Example 5) Imidazolidin-2-ylidene urea 4-Methoxyphenyl Lack of phenethyl group; different core
Target Compound Quinazolin-4(1H)-ylidene urea 4-Methoxyphenethyl, 3-methoxyphenyl Extended phenethyl chain; fused quinazolinone

Key Observations :

  • The 4-methoxyphenethyl group introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability.
Table 1: Analytical Techniques for Structural Confirmation
Compound Type $ ^1H $-NMR (δ ppm Range) $ ^{13}C $-NMR (δ ppm Range) UV λmax (nm) Reference
Target Compound 6.5–8.5 (aromatic) 110–160 (aromatic carbons) ~270–310 (conjugation)
Zygocaperoside 6.7–7.8 (aromatic) 115–155 254, 365
C19 (Patent) 6.8–8.0 (aromatic) 105–150 Not reported

Insights :

  • Aromatic proton and carbon shifts in the target compound align with methoxy-substituted aryl systems, as seen in Zygocaperoside ().
  • UV absorption in the 270–310 nm range suggests extended conjugation due to the quinazolinone core and urea linkage.

Q & A

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Methodological Answer : Use microreactors for exothermic steps (e.g., cyclization) to enhance heat dissipation. Optimize residence time (τ) via syringe pumps and inline FTIR for real-time monitoring. Compare batch vs. flow yields; reported analogs achieve 15–20% yield improvements in continuous systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。